Phenoxyacetic Acid

Description

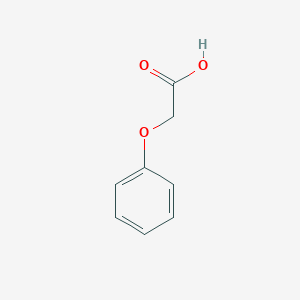

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPDWSOZIOUXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5OCH2COOH, C8H8O3 | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025873 | |

| Record name | Phenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenoxyacetic acid appears as light tan powder or white solid. (NTP, 1992), Solid, Colourless needle-like crystals; sour sweet odour | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenoxyacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/959/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

545 °F at 760 mmHg (Decomposes) (NTP, 1992), 285.00 °C. @ 760.00 mm Hg | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 to 5 mg/mL at 63 °F (NTP, 1992), 12 mg/mL at 10 °C, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenoxyacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/959/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-59-8 | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENOXYACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRC253429Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 to 212 °F (NTP, 1992), 98 - 99 °C | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phenoxyacetic acid synthesis mechanism and reaction pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic acid and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, herbicides, and other fine chemicals.[1][2] Understanding the core synthesis mechanisms and reaction pathways is fundamental for process optimization, yield improvement, and the development of novel analogues. This technical guide provides an in-depth analysis of the primary synthesis route for this compound, focusing on the Williamson ether synthesis. It includes a detailed reaction mechanism, comprehensive experimental protocols, a comparative summary of quantitative data, and visual diagrams to elucidate the key processes.

Core Synthesis Mechanism: The Williamson Ether Synthesis

The most prevalent and industrially significant method for synthesizing this compound is the Williamson ether synthesis.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5] The overall reaction involves the coupling of a phenoxide salt with a haloacetic acid, typically chloroacetic acid.[6][7]

The synthesis can be conceptually broken down into two primary stages:

-

Deprotonation of Phenol: In the initial step, phenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a sodium or potassium phenoxide salt.[8][9] This deprotonation is crucial as it generates the phenoxide anion, a potent nucleophile.[8]

-

Nucleophilic Attack: The highly nucleophilic phenoxide ion then attacks the electrophilic α-carbon of chloroacetic acid, displacing the chloride leaving group.[3][6] This substitution reaction forms the ether linkage, yielding the sodium salt of this compound.

-

Acidification: The final step involves the acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), to protonate the carboxylate and precipitate the final this compound product.[10][11]

The reaction is typically carried out in an aqueous medium, sometimes with the addition of a co-solvent like ethanol to improve the solubility of the reactants.[3][11]

Reaction Pathway Diagram

Caption: General reaction pathway for the Williamson ether synthesis of this compound.

Quantitative Data Summary

The yield and purity of this compound are influenced by various factors including reaction time, temperature, and the specific reagents used. The following table summarizes quantitative data from several reported synthesis protocols.

| Reactants | Base | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| Phenol, Chloroacetic acid | Sodium Hydroxide | Water, Ethanol | 102 | 5 hours | 75 | - | [11] |

| 4-Methylphenol, Chloroacetic acid | Sodium Hydroxide | Water | 90-100 | 30-40 minutes | - | 136-137 | [10] |

| Phenol derivative, Chloroacetic acid derivative | Potassium Carbonate | Acetone | Reflux | 3 hours | - | - | [3] |

| Phenol derivative, Chloroacetic acid derivative | - | Acetonitrile | -20 | 2 hours | 81 | - | [3] |

| Phenol, Chloroacetic acid | Sodium Hydroxide | Water | 75-95 | 2-4 hours | >95 | - | [12] |

Detailed Experimental Protocol

This section provides a representative experimental procedure for the synthesis of this compound, compiled from established laboratory methods.[10][11]

Materials and Reagents:

-

Phenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 6M

-

Deionized water

-

Ethanol (optional co-solvent)

-

Diethyl ether (for extraction)

-

Sodium bicarbonate solution (for extraction)

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of this compound.

Procedure:

-

Preparation of Sodium Chloroacetate: In a flask under an ice water bath, dissolve 5.20 g (55 mmol) of monochloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 using a 30% NaOH solution to obtain a sodium chloroacetate solution.[11]

-

Preparation of Sodium Phenoxide: In a separate reaction vessel equipped with a stirrer, dissolve 1.80 g (45 mmol) of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol at room temperature.[11] Slowly add 4.23 g (45 mmol) of phenol to this solution. Stir for an additional 20 minutes.[11]

-

Reaction: Add the previously prepared sodium chloroacetate solution to the sodium phenoxide solution.[11] The mixture is then heated to reflux at approximately 102°C for 5 hours.[11]

-

Isolation of Crude Product: After reflux, cool the mixture to room temperature. Acidify the solution to a pH of 1-2 with 2.0 M HCl, which will cause a white precipitate of this compound to form.[11]

-

Filtration and Washing: Collect the precipitate by filtration and wash it three times with dilute hydrochloric acid. Dry the crude product at 60°C.[11]

-

Purification (Recrystallization): For higher purity, the crude product can be recrystallized. Disperse the crude solid in 100 mL of heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution to dissolve the acid.[11] Filter the solution to remove any insoluble impurities. Collect the filtrate and re-acidify to a pH of 1-2 with 2.0 M HCl to precipitate the purified this compound.[11]

-

Final Drying: Cool the mixture, filter the purified product, wash with dilute hydrochloric acid, and dry overnight in a vacuum to obtain the final product.[11]

Alternative Synthesis Strategies

While the Williamson ether synthesis is the most common method, other strategies exist, particularly for the synthesis of this compound derivatives.

Phase Transfer Catalysis (PTC)

Phase transfer catalysis can be employed to facilitate the reaction between the phenoxide and chloroacetate, which may reside in different phases (e.g., aqueous and organic).[13][14] This technique can enhance reaction rates and yields by using a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the reacting anions across the phase boundary.[14][15]

Logical Relationship Diagram for PTC

Caption: Logical flow of a phase transfer catalyzed synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process, with the Williamson ether synthesis serving as the foundational method. This guide has detailed the core reaction mechanism, provided a standardized experimental protocol, and summarized key quantitative data. By understanding these fundamental principles, researchers and drug development professionals can effectively optimize existing processes and innovate in the design of novel this compound derivatives for a multitude of applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. brainly.com [brainly.com]

- 9. Sodium phenoxide - Wikipedia [en.wikipedia.org]

- 10. The Williamson Ether Synthesis [cs.gordon.edu]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. CN113788750A - Preparation method of sodium phenoxyacetate - Google Patents [patents.google.com]

- 13. US20090247781A1 - Synthesis of this compound derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide to the Physicochemical Properties of Phenoxyacetic Acid for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic acid (POA) is a monocarboxylic acid and an O-phenyl derivative of glycolic acid.[1] It serves as a significant building block in the synthesis of various pharmaceuticals, pesticides, fungicides, and dyes.[1] Although not herbicidally active itself, it forms the structural backbone of many important phenoxy herbicides like MCPA and 2,4-D.[2] Its utility in drug development is noteworthy, with the this compound moiety being incorporated into various therapeutic agents. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and relevant biological and synthetic pathways to aid in its laboratory application.

Physicochemical Properties

This compound typically appears as a white to light tan crystalline solid or powder.[1][3] The key quantitative physicochemical properties are summarized in the table below for easy reference.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [1] |

| Melting Point | 98-101 °C | [4][5] |

| Boiling Point | 285 °C (decomposes) | [1] |

| Acid Dissociation Constant (pKa) | 3.12 - 3.7 | [2][6] |

| Octanol-Water Partition Coefficient (LogP) | 1.34 - 1.48 | [1][2] |

| Water Solubility | 12 g/L | [2] |

| Flash Point | 165 °C | [7][4] |

| Appearance | White solid or tan powder | [1][2] |

This compound is sparingly soluble in water but exhibits good solubility in many organic solvents, including ethanol, diethyl ether, benzene, and glacial acetic acid.[2][6][8]

Experimental Protocols

Accurate determination of physicochemical properties is critical for consistent and reproducible research. The following sections detail standard laboratory protocols for key properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[9] Impurities typically depress and broaden the melting range.[10]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry.[11] Finely crush a small amount of the solid into a powder.

-

Capillary Tube Loading: Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount of material.[10] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a packed column height of about 3 mm.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[10]

-

Approximate Determination: If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to determine an approximate range.[12]

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.[11] Then, decrease the heating rate to 1-2 °C per minute.[9]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[9] For pure this compound, this range should be narrow.[9]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[13]

Methodology:

-

Solution Preparation:

-

Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[14]

-

Titration Setup:

-

Titration Process:

-

Begin stirring the solution at a moderate, constant rate.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[16]

-

Continue this process until the pH begins to change rapidly, then add smaller increments through this region (the equivalence point). Continue titrating until the pH plateaus in the basic region.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point).

-

The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) corresponds to the point where pH = pKa.[17] Read the pH from the graph at this half-volume to determine the pKa of this compound.

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[18]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is ideal.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the sample.[19]

-

Sampling: Carefully extract an aliquot of the clear, supernatant liquid (the saturated solution) using a syringe fitted with a chemically inert filter (e.g., PTFE) to prevent any solid particles from being transferred.[19]

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[19]

-

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent at that specific temperature.

Relevant Pathways and Workflows

Biological Pathway: Auxin Signaling

This compound and its derivatives can mimic the action of auxin, a critical class of plant hormones.[20] Understanding the auxin signaling pathway is relevant for applications in agriculture and for studying potential off-target effects in drug development. In the presence of auxin (or a mimic like a this compound derivative), transcriptional repressors (Aux/IAA) are targeted for degradation.[21][22] This degradation frees up Auxin Response Factors (ARFs), which can then bind to DNA and activate the transcription of auxin-responsive genes, leading to various growth and developmental effects.[23][24]

Caption: Simplified auxin signaling pathway.

Synthetic Workflow: Williamson Ether Synthesis

A primary method for synthesizing this compound in the laboratory is through the Williamson ether synthesis.[25] This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide.[20] In this case, sodium phenolate (formed by reacting phenol with a base) acts as the nucleophile, attacking sodium chloroacetate to form the ether linkage.[2]

Caption: Workflow for the Williamson ether synthesis of this compound.

References

- 1. This compound | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H8O3 | Reactory [reactory.app]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | 122-59-8 [chemicalbook.com]

- 6. This compound [drugfuture.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. フェノキシ酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. pennwest.edu [pennwest.edu]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. pubs.acs.org [pubs.acs.org]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. benchchem.com [benchchem.com]

- 20. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 21. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Auxin - Wikipedia [en.wikipedia.org]

- 25. Page loading... [guidechem.com]

Phenoxyacetic Acid: A Cornerstone Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid, a seemingly simple aromatic carboxylic acid, stands as a pivotal precursor in the vast landscape of organic synthesis. Its structural motif is the foundation for a diverse array of commercially significant compounds, ranging from life-saving pharmaceuticals to essential agricultural chemicals. This technical guide delves into the core utility of this compound, providing a comprehensive overview of its applications, detailed experimental protocols for its key transformations, and a quantitative analysis of these processes.

The Versatility of the this compound Scaffold

This compound's value as a synthetic precursor stems from the reactivity of its carboxylic acid group and the potential for substitution on the phenyl ring. This dual functionality allows for the construction of a wide range of derivatives with tailored biological activities.[1] Its applications can be broadly categorized into three main areas: pharmaceuticals, herbicides, and the semi-synthesis of antibiotics.

Pharmaceutical Applications

The this compound core is present in numerous drug classes, including anti-inflammatory agents, antibacterials, antifungals, and more.[1] By modifying the core structure, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules.

Herbicidal Agents

A significant application of this compound lies in the production of phenoxy herbicides, such as 2,4-Dichlorothis compound (2,4-D). These compounds mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds.

Penicillin V Synthesis

This compound is a crucial precursor in the industrial production of Penicillin V (phenoxymethylpenicillin). The phenoxyacetyl side chain confers acid stability to the penicillin molecule, allowing for oral administration.

Core Synthetic Methodologies

The synthesis of this compound and its subsequent derivatization primarily rely on two fundamental reactions: the Williamson ether synthesis for the creation of the core structure and Friedel-Crafts acylation for the introduction of functional groups onto the aromatic ring.

Williamson Ether Synthesis of this compound

This classic method involves the reaction of a phenoxide with a haloacetate. It is a robust and widely used method for preparing this compound and its substituted analogs.

Experimental Protocol: Williamson Ether Synthesis of this compound

Objective: To synthesize this compound from phenol and chloroacetic acid.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

-

Diethyl ether

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol in an aqueous solution of sodium hydroxide with stirring. The reaction is exothermic.

-

Reaction with Sodium Chloroacetate: To the sodium phenoxide solution, add a solution of sodium chloroacetate, prepared by neutralizing chloroacetic acid with sodium hydroxide.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure complete reaction.

-

Acidification: After cooling, acidify the reaction mixture with hydrochloric acid to a pH of 1-2. This will precipitate the this compound.

-

Isolation and Purification: Filter the crude this compound and wash it with cold water. Recrystallize the product from hot water or an ethanol/water mixture to obtain pure this compound.

Friedel-Crafts Acylation of this compound Derivatives

While direct Friedel-Crafts acylation on this compound can be challenging due to the deactivating nature of the carboxylic acid group, its ester derivatives are suitable substrates. This reaction is key to introducing acyl groups onto the aromatic ring, a common step in the synthesis of various pharmaceuticals.

Experimental Protocol: Friedel-Crafts Acylation of a Phenoxyacetate

Objective: To introduce an acyl group onto the aromatic ring of a this compound ester.

Materials:

-

Ethyl phenoxyacetate

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere.

-

Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add acetyl chloride to form the acylium ion complex.

-

Addition of Substrate: Add a solution of ethyl phenoxyacetate in dichloromethane dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for several hours.

-

Workup: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid. Separate the organic layer, wash it with water and saturated sodium bicarbonate solution, and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Quantitative Data

The efficiency of the synthesis of this compound and its derivatives is crucial for their industrial application. The following tables summarize key quantitative data for the Williamson ether synthesis and a representative derivatization.

| Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Williamson Ether Synthesis | Phenol, Chloroacetic Acid, NaOH | Water/Ethanol | 102 | 5 | 75 | [2] |

| Williamson Ether Synthesis | Methylphenol, Chloroacetic Acid, KOH | Water | Reflux | 2 | 98 | [3] |

| Williamson Ether Synthesis | Phenol, Sodium Chloroacetate | Dichloroethane | 90 | 2 | 96 | [3] |

Table 1: Quantitative Data for the Synthesis of this compound.

| Derivative | Starting Material | Reagent | Reaction Type | Yield (%) | Reference |

| 2,4-Dichlorothis compound | This compound | Chlorine, Ferric Chloride | Chlorination | >95 | [4] |

| Phenoxyacetamide | Ethyl 2-(2,4,5-trichlorophenoxy)acetate | Hydrazine hydrate | Amidation | 87 | [5] |

Table 2: Quantitative Data for the Derivatization of this compound.

Spectroscopic Data of this compound

The structure of this compound can be confirmed by various spectroscopic methods.

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): 6.9-7.4 (m, 5H, Ar-H), 4.7 (s, 2H, O-CH₂), 10.5 (br s, 1H, COOH) |

| ¹³C NMR (Polysol) | δ (ppm): 172.1 (C=O), 157.5 (Ar-C-O), 129.6, 122.1, 114.9 (Ar-C), 65.2 (O-CH₂) |

| IR (KBr, cm⁻¹) | ~3000 (br, O-H), 1700 (s, C=O), 1600, 1490 (m, C=C), 1240 (s, C-O) |

Table 3: Spectroscopic Data for this compound.[6][7][8]

Visualizing the Synthetic and Biological Landscape

The following diagrams illustrate the central role of this compound in organic synthesis and the mechanisms of action of its key derivatives.

Caption: General experimental workflow for the synthesis and derivatization of this compound.

Caption: Logical relationship of this compound to its major applications.

Caption: Mechanism of action of Penicillin V, a key derivative of this compound.

Conclusion

This compound is a testament to the power of a simple molecular scaffold in enabling complex and vital chemical syntheses. Its continued importance in the pharmaceutical and agrochemical industries underscores its status as a cornerstone precursor. The synthetic routes to and from this compound are well-established and highly efficient, making it an attractive starting material for a wide range of applications. For researchers and professionals in drug development and organic synthesis, a thorough understanding of the chemistry of this compound is indispensable for innovation and the creation of novel, high-value molecules.

References

- 1. jetir.org [jetir.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. WO2013056488A1 - this compound derivative synthesis method - Google Patents [patents.google.com]

- 4. CN103058855A - Method for synthesizing this compound derivative - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acetic acid, phenoxy- [webbook.nist.gov]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Analogues

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its analogues represent a versatile chemical scaffold that has given rise to a diverse array of biologically active molecules, ranging from pharmaceuticals to herbicides. The inherent tunability of the this compound core structure allows for fine-tuning of its physicochemical and pharmacological properties, making it a subject of intense investigation in drug discovery and agricultural science. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these analogues, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Structure and Key Modifications

The fundamental structure of this compound consists of a phenyl ring linked to an acetic acid moiety through an ether bond. The biological activity of its analogues is profoundly influenced by the nature, position, and number of substituents on the aromatic ring, as well as modifications to the acetic acid side chain. Understanding these relationships is crucial for the rational design of novel compounds with desired activities.

Structure-Activity Relationships Across Different Biological Activities

The versatility of the this compound scaffold is evident in the wide spectrum of biological activities its derivatives exhibit. This section summarizes the key SAR findings for several major classes of activity.

Agonism of Free Fatty Acid Receptor 1 (FFA1) for Type 2 Diabetes

This compound derivatives have emerged as potent agonists of Free Fatty Acid Receptor 1 (FFA1, also known as GPR40), a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin secretion.[1][2][3]

Key SAR Insights:

-

Lipophilicity and Ligand Efficiency: Chemical modifications are often directed by ligand efficiency (LE) and ligand lipophilicity efficiency (LLE) to optimize potency while maintaining favorable pharmacokinetic properties.[1]

-

Amide Linkers: Converting various amide linkers has been a successful strategy to decrease the molecular weight and lipophilicity of lead compounds.[4]

-

Substitution Pattern: The substitution pattern on the phenyl ring is critical for potent agonistic activity. For example, a this compound derivative, compound 16, demonstrated robust agonistic activity with an EC50 of 43.6 nM.[1][3] Another derivative, 18b, was identified as a potent FFA1 agonist with an EC50 of 62.3 nM.[2][3]

| Compound | Target | Activity (EC50) | Reference |

| Compound 16 | FFA1 Agonist | 43.6 nM | [1][3] |

| Compound 18b | FFA1 Agonist | 62.3 nM | [2][3] |

| HWL-088 | FFAR1 Agonist | 18.9 nM | [2] |

| Tazarotenic acid | GPR40 Agonist | 5.73 nM | [3] |

| Bezafibrate | GPR40 Agonist | 14.2 nM | [3] |

| Efaproxiral | GPR40 Agonist | 13.5 nM | [3] |

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

This compound analogues have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. Different subtypes (α, γ, and δ) are targeted for various therapeutic effects.

-

PPARγ Partial Agonism for Cancer Therapy: Chiral this compound analogues have been shown to act as partial agonists of PPARγ, leading to the inhibition of colorectal cancer cell proliferation.[5] These compounds can induce cell cycle arrest, upregulate p21waf1/cip1, and counteract the β-catenin/TCF pathway.[5]

-

PPARδ Agonism: Para-alkylthiophenoxyacetic acids have been identified as potent and selective PPARδ agonists.[6][7] A series of phenoxyacetic acids were also developed as subtype-selective and potent hPPARδ partial agonists.

| Compound Class | Target | Activity | Reference |

| Chiral this compound analogues | PPARγ Partial Agonist | Inhibit colorectal cancer cell growth | [5] |

| para-Alkylthiophenoxyacetic acids | PPARδ Agonist | Potent and selective agonism | [6][7] |

| Phenoxyacetic acids | hPPARδ Partial Agonist | Subtype selective and potent partial agonism |

Anticancer Activity

Beyond PPARγ modulation, this compound derivatives exhibit anticancer effects through various mechanisms, including the induction of apoptosis.[8][9]

| Compound | Cell Line | Activity (IC50) | Reference |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Antiproliferative | 4.8 ± 0.35 µM | [10] |

| 4-Cl-phenoxyacetic acid | Breast cancer cells | 0.194 ± 0.09 µg/ml | [10] |

| Compound with structure 30 | HeLa Cells | 1.64 + 0.41 µM | [10] |

| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Melanoma & Prostate cancer cell lines | Most active in a series | [10] |

| Pyridazine hydrazide with phenoxy acetic acid | HepG2 hepatocellular cancer cells | 6.9 ± 0.7 μM | [9] |

| 2,4,5-trichloro-phenoxyacetic acid hydrazide derivative (Compound I) | HepG2 cell line | 1.43 μM | [9] |

Herbicidal Activity

This compound derivatives, such as 2,4-dichlorothis compound (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), are widely used as selective herbicides for broadleaf weeds.[8][11][12]

Mechanism of Action: These compounds act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[8][12] This leads to uncontrolled cell division and growth, ultimately causing the death of susceptible plants.[8] The herbicidal activity is influenced by the substitution pattern on the phenyl ring. For instance, longifolene-derived ammonium phenoxyacetates have shown high herbicidal activity.[13][14]

Antimicrobial Activity

Several this compound derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains.[8][10] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid | Antibacterial | Good activity | [10] |

| N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazide | Pathogenic microbes | Good inhibition | [10] |

| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | Mycobacterium tuberculosis H37Rv | 0.06 | [10] |

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | 20mm inhibition zone | [10] |

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides an overview of common experimental methodologies for the synthesis and biological evaluation of this compound analogues.

General Synthesis of this compound Derivatives

A common method for synthesizing this compound derivatives involves the reaction of a substituted phenol with an α-haloacetic acid or its ester in the presence of a base.[15]

Typical Protocol:

-

Dissolve the substituted phenol in a suitable solvent (e.g., ethanol, water, or a mixture).

-

Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol, forming the corresponding phenoxide.

-

Add monochloroacetic acid or ethyl chloroacetate to the reaction mixture.

-

After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the this compound derivative.

-

The crude product can be purified by recrystallization.[15]

For the synthesis of phenoxy acetamide derivatives, the corresponding this compound can be converted to its acid chloride or activated with a coupling agent, followed by reaction with an amine.[9]

In Vitro Biological Assays

This assay measures the ability of a compound to activate the FFA1 receptor, often by quantifying a downstream signaling event like calcium mobilization.

Protocol Outline:

-

Culture cells stably expressing the human FFA1 receptor (e.g., CHO or HEK293 cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add the test compound at various concentrations.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Calculate the EC50 value from the dose-response curve.[1]

This assay determines the ability of a compound to activate a specific PPAR subtype and induce the expression of a reporter gene.

Protocol Outline:

-

Co-transfect cells (e.g., HEK293) with an expression vector for the desired PPAR subtype (α, γ, or δ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

-

Treat the transfected cells with the test compounds for 24-48 hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

-

Express the results as fold activation relative to a vehicle control.[5]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.[9]

Protocol Outline:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

Protocol Outline:

-

Prepare a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions (e.g., temperature, time).

-

The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[17]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound analogues are a result of their interaction with various cellular targets and signaling pathways.

FFA1 Signaling Pathway

Activation of FFA1 by its agonists, including certain this compound derivatives, in pancreatic β-cells leads to a cascade of intracellular events that potentiate glucose-stimulated insulin secretion.

Caption: FFA1 signaling cascade initiated by a this compound agonist.

PPAR-Mediated Gene Regulation

PPARs are nuclear receptors that, upon ligand binding, form a heterodimer with the retinoid X receptor (RXR) and bind to PPREs in the promoter region of target genes, thereby regulating their transcription.

Caption: PPAR-mediated regulation of gene expression.

Auxin-like Herbicidal Action

This compound herbicides mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants.

Caption: Mechanism of action for auxin-mimicking herbicides.

Conclusion

The this compound scaffold is a remarkable example of a privileged structure in medicinal and agricultural chemistry. The extensive body of research on its analogues has revealed intricate structure-activity relationships that govern their diverse biological effects. A thorough understanding of these relationships, coupled with detailed experimental validation and a clear picture of the underlying molecular mechanisms, is paramount for the continued development of novel and effective therapeutic agents and crop protection solutions. This guide serves as a comprehensive resource to aid researchers in this endeavor.

References

- 1. Design, synthesis and biological activity of this compound derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral this compound analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and SAR of para-alkylthiophenoxyacetic acids as potent and selective PPARdelta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARdelta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. jetir.org [jetir.org]

- 11. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Genesis of a Molecule: Phenoxyacetic Acid and the Dawn of Synthetic Plant Hormones

A Technical Guide on its Discovery, Synthesis, and Historical Scientific Context

Introduction

Phenoxyacetic acid (POA) is a crystalline organic compound that, while possessing only slight biological activity itself, holds a significant place in the history of chemical biology and agriculture. It is the foundational structure from which a revolutionary class of synthetic plant hormones, the phenoxy herbicides, was developed. The discovery and study of POA and its derivatives are inextricably linked to the early exploration of auxins, the primary hormones governing plant growth and development. This guide provides a technical overview of the discovery of this compound, its historical synthesis, the scientific context of auxin research that revealed its biological importance, and the experimental protocols that defined an era of plant physiology.

The Scientific Landscape: Early Auxin Research

The story of this compound's significance begins not with its synthesis, but with the study of plant tropisms. In the late 19th century, Charles Darwin and his son Francis observed that a plant's coleoptile (the protective sheath covering the emerging shoot) would bend towards a light source, a phenomenon they termed phototropism. They hypothesized that a transmissible "influence" was sent from the tip of the coleoptile to the lower regions, causing differential growth.

This concept of a growth-promoting substance was pursued by several scientists. It culminated in the work of Frits Went in the late 1920s. Went successfully isolated this "influence" by placing coleoptile tips on agar blocks, allowing the substance to diffuse into the agar. He then demonstrated that placing these agar blocks asymmetrically on decapitated coleoptiles would induce a curvature, proving the existence of a chemical messenger. He named this substance "auxin," from the Greek word auxein, meaning "to grow."[1] This work led to the development of the first quantitative bioassay for growth-promoting substances: the Avena Curvature Test.

In 1934, the chemical structure of the principal natural auxin was identified as indole-3-acetic acid (IAA) by Kögl, Haagen-Smit, and Thimann.[1] This discovery provided a chemical blueprint, inspiring chemists to synthesize and test other molecules for similar biological activity.

Discovery and Synthesis of this compound

This compound was first synthesized in 1880, decades before its biological relevance was understood. The preparation was achieved via a reaction that is now a classic example of the Williamson ether synthesis .[2] This method involves the reaction of a sodium phenolate with a chloroacetate salt in an aqueous solution. The phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of the chloroacetate and displacing the chloride ion to form an ether linkage.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is based on the originally reported methodology.

Materials:

-

Phenol (C₆H₅OH)

-

Sodium Hydroxide (NaOH)

-

Monochloroacetic acid (ClCH₂COOH)

-

Hydrochloric Acid (HCl) for acidification

-

Deionized water

-

Reaction vessel with reflux condenser

-

Heating apparatus (e.g., water bath)

-

Filtration apparatus

Procedure:

-

Preparation of Sodium Phenolate: An aqueous solution of sodium hydroxide is prepared. To this, an equimolar amount of phenol is added and stirred until a homogenous solution of sodium phenolate is formed.

-

Preparation of Sodium Chloroacetate: In a separate vessel, monochloroacetic acid is dissolved in water and neutralized by the slow addition of a sodium hydroxide solution to form sodium chloroacetate.

-

Reaction: The sodium chloroacetate solution is added to the sodium phenolate solution in the reaction vessel.

-

Reflux: The mixture is heated under reflux at approximately 100°C for several hours to drive the nucleophilic substitution reaction to completion.

-

Acidification: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid. This protonates the carboxylate group of the product, causing the less soluble this compound to precipitate out of the solution.

-

Isolation: The crude this compound is isolated by vacuum filtration and washed with cold water to remove inorganic salts and unreacted starting materials.

-

Purification: The product can be further purified by recrystallization from hot water.

References

Toxicological profile of Phenoxyacetic Acid for research applications

An In-depth Technical Guide on the Toxicological Profile of Phenoxyacetic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of this compound and its derivatives, focusing on key data and experimental methodologies relevant to research and development applications.

Executive Summary

This compound and its derivatives, particularly chlorinated forms used as herbicides, have been the subject of extensive toxicological evaluation. The toxicity profile is complex, with effects varying based on the specific chemical structure, dose, and species. A primary mechanism of toxicity for many this compound derivatives in rodents is the induction of peroxisome proliferation, a process mediated by the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] This mechanism is linked to hepatocarcinogenesis in rodents, though its relevance to humans is a subject of ongoing research due to lower levels of PPARα in human liver.[1] Genotoxicity appears to be dependent on the substitution pattern of the aromatic ring.[3] This guide synthesizes key findings in acute toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity, and provides detailed experimental protocols for core toxicological assessments.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for a substance to cause harm after a single exposure. This compound is classified as harmful if swallowed.

Quantitative Acute Toxicity Data

The following table summarizes the available acute toxicity data for this compound.

| Species | Route of Administration | LD50 Value | Remarks |

| Rat | Oral | 1,500 mg/kg | Behavioral effects such as somnolence were observed. |

| Rat | Oral | 3,700 mg/kg | - |

| Rat | Intraperitoneal | 323 mg/kg | - |

| Rabbit | Dermal | > 5,000 mg/kg | Mild skin irritation was noted.[4] |

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance. It uses a minimal number of animals to classify a substance into one of five toxicity classes based on the Globally Harmonised System (GHS).

Objective: To determine the acute oral toxicity of a test substance.

Test Animals: Typically, young adult female rats are used.[5]

Principle: A stepwise procedure is employed, with each step using three animals. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on existing information about the substance's toxicity. The outcome of each step (mortality or survival) determines the next step:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

Procedure:

-

Animal Preparation: Healthy, young adult rats are acclimatized to laboratory conditions for at least five days before the study.

-

Dosing: The test substance is administered in a single dose by gavage. Animals are fasted prior to dosing.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5] Observations are made frequently on the day of dosing and at least daily thereafter.[5]

-

Endpoint: The primary endpoint is mortality. The number of animals that die within a specified period is recorded. Based on the pattern of mortality across different dose levels, the substance is assigned to a GHS toxicity category.

Experimental Workflow for Acute Oral Toxicity Testing (OECD 423)

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Genotoxicity

The genotoxicity of phenoxyacetic acids is highly dependent on their chemical structure, particularly the presence and position of chlorine atoms on the benzene ring.

Summary of Genotoxicity Findings

Studies have shown that 2,4-dichlorothis compound can induce chromosomal damage, including breaks and deletions.[3] The mutagenic and cytotoxic effects appear to be conferred by chlorine atoms at the 2 and/or 4 positions of the benzene ring.[3] Interestingly, the addition of a third chlorine atom at the 5-position (as in 2,4,5-trichlorothis compound) was found to abolish the mutagenic effect, while the toxic effect was retained.[3]

| Compound | Genotoxicity Finding | Test System |

| This compound | Weak to no mutagenic effect | Yeast, hematopoietic cells, mouse bone marrow |

| 2,4-Dichlorothis compound | Positive for chromosomal aberrations | Mouse bone marrow cells |

| 2,4,5-Trichlorothis compound | Very weak to no mutagenic effect | Not specified |

Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD Guideline 473)

Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.

Test System: Primary cell cultures (e.g., human peripheral lymphocytes) or established cell lines (e.g., Chinese Hamster Ovary cells).

Principle: Cultured cells are exposed to the test substance both with and without an exogenous metabolic activation system (e.g., S9 mix). The cells are treated for a defined period, and then harvested at a suitable time post-treatment. The cells are then examined for chromosomal aberrations.

Procedure:

-

Cell Culture and Treatment: Cells are cultured to an appropriate density and then exposed to at least three concentrations of the test substance.

-

Metabolic Activation: To mimic in vivo metabolism, parallel experiments are conducted in the presence of a liver S9 fraction from induced rodents.

-

Harvesting and Slide Preparation: After treatment, cells are treated with a metaphase-arresting agent (e.g., colchicine), harvested, and subjected to hypotonic treatment and fixation. The fixed cells are then spread on microscope slides and stained.

-

Metaphase Analysis: At least 200 metaphases per concentration are analyzed for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

-

Data Analysis: The frequency of aberrant cells is calculated for each concentration and compared to negative and positive controls. Statistical analysis is used to determine if there is a significant, dose-related increase in chromosomal aberrations.

Structure-Activity Relationship in this compound Genotoxicity

Caption: Impact of chlorination on the genotoxicity of this compound.

Carcinogenicity

This compound itself is not classified as a carcinogen by major regulatory bodies. However, long-term exposure to certain this compound-based herbicides has been associated with an increased risk of non-Hodgkin lymphoma in some epidemiological studies.[6] The primary mechanism of carcinogenicity for many of these compounds in rodents is considered to be non-genotoxic.

Mechanism of Action: Peroxisome Proliferation

A key non-genotoxic mechanism of action for certain this compound derivatives is the induction of peroxisome proliferation, particularly in the liver of rodents.[7][8]

Signaling Pathway:

-

Activation of PPARα: this compound derivatives act as ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor.

-

Heterodimerization: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Gene Transcription: This binding event initiates the transcription of genes involved in peroxisome proliferation and fatty acid metabolism.

-

Cellular Effects: The resulting increase in the number and size of peroxisomes, along with an imbalance in the production and detoxification of hydrogen peroxide, is thought to contribute to oxidative stress and subsequent hepatocarcinogenesis in rodents.[2]

Peroxisome Proliferation Signaling Pathway

Caption: Signaling pathway for this compound-induced peroxisome proliferation.

Reproductive and Developmental Toxicity

Evidence suggests that certain this compound derivatives can interfere with reproduction and development.

Summary of Findings

-

Developmental Toxicity: Studies on 2,4-D in zebrafish embryos have shown a decrease in survival and hatching rates, with pericardial edema being a common developmental defect.[9] In mice, 2,4,5-T has been shown to increase prenatal mortality and cause cleft palate, indicating that both the carboxyl group and chlorination of the aromatic ring are important for teratogenic effects.[10]

-

Reproductive Toxicity: Long-term studies with 2,4-D in pigs indicated a high mortality rate in newborn piglets, and in chickens, a reduced egg production was observed, suggesting potential interference with reproductive processes.[11] In vitro studies on human sperm have shown that 2,4-D can inhibit sperm motility and the acrosome reaction in a dose-dependent manner.[12]

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

Objective: To provide preliminary information on the potential effects of a test substance on male and female reproductive performance, such as gonadal function, mating behavior, conception, development of the conceptus, and parturition.

Test Animals: Rats are typically used.

Principle: The test substance is administered to male and female animals for a pre-mating period, during mating, and for females, throughout gestation and lactation.

Procedure:

-

Dosing: At least three dose levels and a control group are used. Dosing of males continues for a minimum of four weeks, and for females, for two weeks prior to mating.

-

Mating: Animals are paired for mating.

-

Gestation and Lactation: Dosing of females continues throughout pregnancy and up to at least day 13 of lactation.

-

Observations:

-

Parental Animals: Monitored for clinical signs, body weight, and food consumption. Mating and fertility indices are recorded.

-

Offspring: Pups are counted, weighed, and examined for gross abnormalities. Survival of pups is monitored during lactation.

-

-

Endpoints: Key endpoints include fertility indices, gestation length, litter size, pup viability, and pup weight. Gross necropsy is performed on all adult animals.

Conclusion

The toxicological profile of this compound is multifaceted and heavily influenced by its chemical structure. While the parent compound exhibits moderate acute toxicity, its chlorinated derivatives have been shown to possess genotoxic, reproductive, and developmental toxicity. The non-genotoxic mechanism of peroxisome proliferation is a key driver of hepatocarcinogenicity in rodents for some derivatives, but its direct extrapolation to human risk requires careful consideration. The experimental protocols outlined in this guide, based on international OECD guidelines, provide a framework for the robust toxicological assessment of this compound and its analogues in a research and drug development context.

References

- 1. Mechanism of action of the nongenotoxic peroxisome proliferators: role of the peroxisome proliferator-activator receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Exposure to phenoxyacetic acids and glyphosate as risk factors for non-Hodgkin lymphoma- pooled analysis of three Swedish case-control studies including the sub-type hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypolipidemia and peroxisome proliferation induced by this compound herbicides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Developmental toxicity of 2,4-dichlorothis compound in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prenatal effects of 2,4,5-T, 2,4,5-trichlorophenol, and this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicological studies of phenoxyacetic herbicides in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxic effects of 2,4-dichlorothis compound on human sperm function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Odyssey of Phenoxyacetic Acid: A Technical Guide to its Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives are a class of organic compounds that have seen widespread use, most notably as herbicides in agricultural and environmental management. Understanding their environmental fate and degradation is paramount for assessing their ecological impact and ensuring environmental safety. This technical guide provides an in-depth analysis of the environmental persistence, degradation pathways, and analytical methodologies for this compound and its key derivatives, including 2,4-Dichlorothis compound (2,4-D) and 4-chloro-2-methylthis compound (MCPA).

Physicochemical Properties and Environmental Mobility

Phenoxyacetic acids are characterized by high water solubility and low soil sorption, traits that render them mobile in the environment.[1] Their propensity to be transported to surface and groundwater is a significant environmental concern.[1] The mobility and persistence of these compounds are influenced by their physicochemical properties, which are summarized in Table 1.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Water Solubility (g/L) | pKa | log P |

| This compound | C₈H₈O₃ | 152.15 | 12 | 3.7 | 1.48 |

| 2,4-Dichlorothis compound (2,4-D) | C₈H₆Cl₂O₃ | 221.04 | 0.9 (at 25°C) | 2.73 | 2.81 |

| 4-chloro-2-methylthis compound (MCPA) | C₉H₉ClO₃ | 200.62 | 0.825 (at 25°C) | 3.07 | 3.07 |

Table 1: Physicochemical Properties of this compound and its Key Derivatives.

Environmental Degradation Pathways

The environmental persistence of phenoxyacetic acids is governed by a combination of abiotic and biotic degradation processes. The principal mechanisms of degradation are hydrolysis, photolysis, and microbial biodegradation.

Abiotic Degradation

Hydrolysis: The ester forms of this compound herbicides are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the parent acid and the corresponding alcohol. The rate of hydrolysis is significantly influenced by pH and temperature, with higher temperatures and alkaline conditions generally leading to faster degradation.[1] For instance, the half-life (DT50) of 2,4-D butoxyethyl ester is 26 days at pH 6 and 28°C, but decreases dramatically to 0.6 hours at pH 9.[1]

Photodegradation: Phenoxyacetic acids can be degraded by sunlight, a process known as photolysis. This is a crucial degradation pathway in shallow, sunlit waters.[1] The efficiency of photodegradation is dependent on the form of the compound and the presence of photosensitizing agents.[1] The photodegradation of MCPA, for example, can be influenced by the pH of the solution and the wavelength of the irradiating light.[2]

Degradation Pathway of 2,4-Dichlorothis compound (2,4-D) - Aerobic Biodegradation

Caption: Aerobic degradation pathway of 2,4-D by microbial enzymes.

Biotic Degradation